1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of 1-phenyl-1-propyne and 3-methyl-5-phenyl-1H-pyrazole can yield the desired compound . Another method includes the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . Additionally, it has applications in the development of fluorescent sensors and other analytical tools .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- include other pyrazoloisoquinolines and quinolinyl-pyrazoles . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- apart from similar compounds is its unique substitution pattern and the specific functional groups present in its structure
Properties
CAS No. |
824968-57-2 |
---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-methyl-5-(2-methylphenyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H15N3/c1-11-7-3-4-8-13(11)17-14-9-5-6-10-15(14)18-16(19-17)12(2)20-21-18/h3-10H,1-2H3,(H,20,21) |
InChI Key |
WUJMCNZMAMFNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(NN=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
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